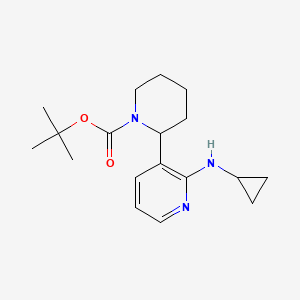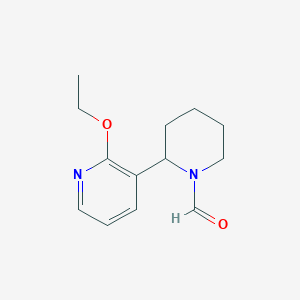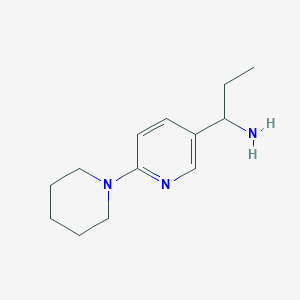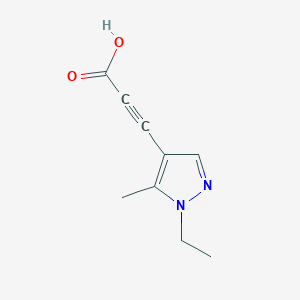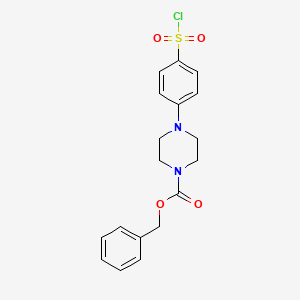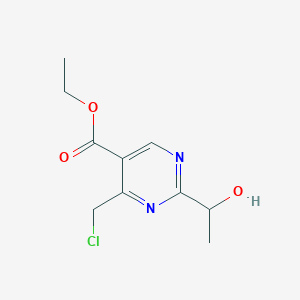
4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with tert-butyl, chloro, and chloroethyl groups. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine involves several steps. One common method includes the alkylation of thiiranes with tert-butyl 2,4,6-trinitrobenzenesulfonate, which is prepared in situ from tert-butyl chloride or bromide and the acetonitrile complex of silver 2,4,6-trinitrobenzenesulfonate in nitromethane-methylene chloride solution . Industrial production methods often involve the use of iron-catalyzed chlorination reactions, which provide high conversion and selectivity .
Chemical Reactions Analysis
4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine undergoes various chemical reactions, including:
Scientific Research Applications
4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine involves the inhibition of key enzymes and pathways involved in inflammation. It inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandin E2 . The compound also targets nuclear factor kappa B (NF-κB) and other inflammatory mediators .
Comparison with Similar Compounds
4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
4-(tert-Butyl)-2-(1-chloroethyl)pyrimidine: Similar in structure but lacks the chloro group at the 6-position.
4-tert-Butylbenzyl chloride: Contains a benzyl group instead of a pyrimidine ring.
4-(4-Benzyloxy)phenyl pyrimidine: Exhibits strong inhibitory activity against prostaglandin E2 production.
These comparisons highlight the unique structural features and pharmacological properties of this compound.
Properties
Molecular Formula |
C10H14Cl2N2 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-tert-butyl-6-chloro-2-(1-chloroethyl)pyrimidine |
InChI |
InChI=1S/C10H14Cl2N2/c1-6(11)9-13-7(10(2,3)4)5-8(12)14-9/h5-6H,1-4H3 |
InChI Key |
FNWLJDVKCCSYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)


![tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)
